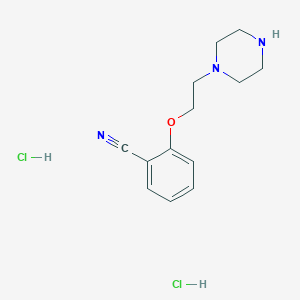

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

PB28 is synthesized using a variety of chemical methods, including the Buchwald-Hartwig amination reaction and the Ullmann reaction.Molecular Structure Analysis

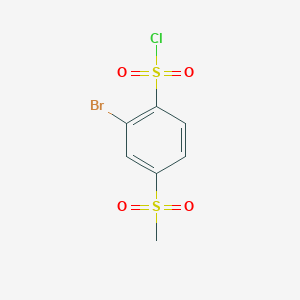

The molecular formula of PB28 is C13H19Cl2N3O, with a molecular weight of 304.22. The InChI code is 1S/C13H17N3O.2ClH/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H .Physical And Chemical Properties Analysis

PB28 is a white crystalline powder, soluble in water and ethanol, and has a melting point of 205-207°C.Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) detailed the synthesis of compounds related to 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride and their antimicrobial activity. This research highlighted the potential of these compounds in combating bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).

Cardiotropic Activity

- Synthesis and Cardiotropic Activity : Mokrov et al. (2019) synthesized derivatives of piperazine, which showed significant antiarrhythmic activity, indicating potential applications in cardiovascular diseases (Mokrov et al., 2019).

Antidepressant Potential

- Synthesis and Antidepressant Activity : Bektaş et al. (2007) synthesized novel triazole derivatives, which included piperazine components. These compounds were tested for antimicrobial activities, and some showed promise as antidepressants (Bektaş et al., 2007).

Receptor Affinity

- Dopamine D(3) Receptor Ligands : Leopoldo et al. (2002) investigated compounds similar to this compound for their affinity to dopamine D(3) receptors, which is crucial in the development of psychiatric medications (Leopoldo et al., 2002).

Antihistaminic Agents

- Synthesis of Antihistaminic Agents : Iemura et al. (1986) researched the synthesis of benzimidazoles with piperazine substituents, which exhibited potent antihistaminic activity, suggesting their use in allergy treatments (Iemura et al., 1986).

Photophysical Studies

- Luminescent Properties and Electron Transfer : Gan et al. (2003) explored the luminescent properties of piperazine substituted naphthalimides, which could have applications in photophysical studies and materials science (Gan et al., 2003).

Antiviral Applications

- Inhibitors of HCV : Jiang et al. (2020) studied 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives, identifying their significant antiviral activity against Hepatitis C Virus (HCV), showing potential for antiviral drug development (Jiang et al., 2020).

Neuropharmacology

- Learning and Memory Facilitation : Li Ming-zhu (2012) synthesized derivatives of piperazine and tested their effects on learning and memory in mice, indicating neuropharmacological applications (Li Ming-zhu, 2012).

Psychotropic Effects

- Antidepressant and Antianxiety Activity : Kumar et al. (2017) synthesized and evaluated imidazoline derivatives with piperazine components for their antidepressant and antianxiety activities (Kumar et al., 2017).

Mechanism of Action

While the exact mechanism of action of PB28 is not clear, it is known to be a potent and selective agonist of the sigma-2 receptor. The sigma-2 receptor is a protein found in the cell membrane that plays a significant role in protein trafficking and cell survival.

Safety and Hazards

properties

IUPAC Name |

2-(2-piperazin-1-ylethoxy)benzonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.2ClH/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZXETPBGMFHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=CC=C2C#N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2605792.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2605797.png)

![N-(2-furylmethyl)-2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2605798.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2605801.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2605804.png)

![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605808.png)

![(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2605809.png)

![3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2605815.png)